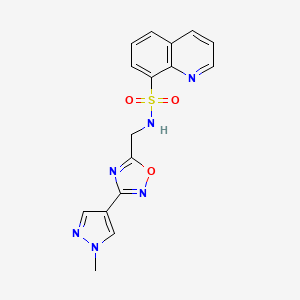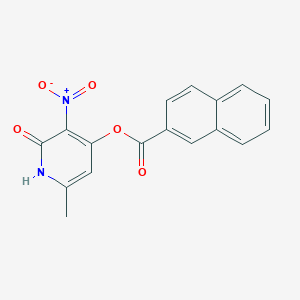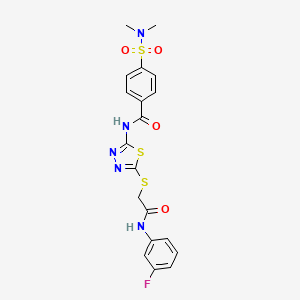
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The quinoline and 1,2,4-oxadiazole rings would likely contribute to the rigidity of the molecule, while the sulfonamide group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the quinoline moiety might undergo electrophilic substitution reactions, while the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, it might have a relatively high melting point due to the presence of the aromatic rings, and it might be soluble in polar solvents due to the presence of the sulfonamide group .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Sulfonamide-based hybrids, including compounds structurally related to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide, have been actively researched for their varied biological activities. These compounds have shown a wide range of therapeutic applications such as antimicrobial, antifungal, anti-inflammatory, antitubercular, antiviral, antidiabetic, antiproliferative, carbonic anhydrase inhibitor, antimalarial, anticancer, and other medicinal agents (Ghomashi et al., 2022; Padmavathi et al., 2008).
Chemical Synthesis and Derivatives
The synthesis of sulfonamide derivatives, including 8-quinolinyloxy-5-sulfonamides, explores the pharmacological interest of the quinoline moiety and its combination with biologically active heterocycles such as pyrazoles, pyrazolines, and others, indicating a broad spectrum of potential applications in drug development (Hafez et al., 1994; Hafez & Awad, 1991).
Advanced Material Applications
The compound's structural components, particularly those involving quinoline and pyrazole, are also being explored for their supramolecular associations and potential applications in advanced materials. This includes investigations into the π–π stacking interactions of quinoline-based ligands and their metallic derivatives, which could have implications for the design of novel materials and chemical sensors (Semeniuc et al., 2010).
Novel Sulfonamide Hybrids
Recent advancements have highlighted the synthesis and diverse biological activities of two-component and multicomponent sulfonamide hybrids. These studies reveal the therapeutic potential of sulfonamide hybrids in creating novel formulations with greater effectiveness across a vast array of therapeutic applications (Ghomashi et al., 2022; Ghomashi et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3S/c1-22-10-12(8-18-22)16-20-14(25-21-16)9-19-26(23,24)13-6-2-4-11-5-3-7-17-15(11)13/h2-8,10,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQYFMSGWWDPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2889389.png)



![ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2889393.png)
amine hydrochloride](/img/structure/B2889397.png)
![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2889398.png)


![N-(4-ethylphenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2889404.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methylbenzamide](/img/structure/B2889406.png)
![N-(prop-2-yn-1-yl)-N-[2-(pyridin-4-yl)ethyl]thietan-3-amine](/img/structure/B2889407.png)
![2-Chloro-N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]acetamide](/img/structure/B2889408.png)